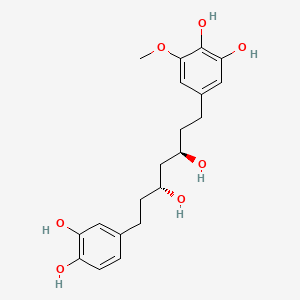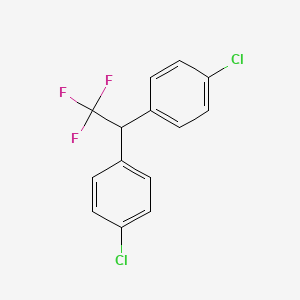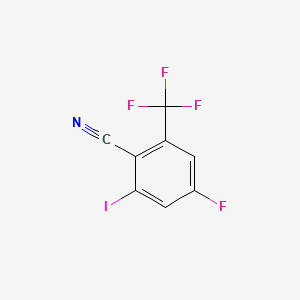
Piperidine, 1-fluoroacetyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-fluoroacetyl-: is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines. The compound is characterized by the presence of a fluorine atom attached to the acetyl group, which is bonded to the nitrogen atom of the piperidine ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-fluoroacetyl- typically involves the fluorination of an acetylated piperidine precursor. One common method is the reaction of piperidine with fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluoroacetyl chloride.
Industrial Production Methods: Industrial production of Piperidine, 1-fluoroacetyl- may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction, and the process is often optimized for large-scale production by controlling temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: Piperidine, 1-fluoroacetyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction of the acetyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include substituted piperidines with various functional groups.
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives of piperidine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Piperidine, 1-fluoroacetyl- is used as a building block in the synthesis of complex organic molecules. Its unique reactivity due to the fluorine atom makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, Piperidine, 1-fluoroacetyl- is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a useful probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals. Its structural similarity to bioactive molecules allows it to be used in drug design and development.
Industry: In the industrial sector, Piperidine, 1-fluoroacetyl- is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties enhance the performance of these products in various applications.
Wirkmechanismus
The mechanism of action of Piperidine, 1-fluoroacetyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions. This leads to modulation of the target’s activity, which can result in various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Piperidine: The parent compound, lacking the fluoroacetyl group.
Piperine: A naturally occurring alkaloid with a piperidine ring.
Piperidine, 1-acetyl-: Similar to Piperidine, 1-fluoroacetyl- but without the fluorine atom.
Uniqueness: Piperidine, 1-fluoroacetyl- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it more suitable for certain applications compared to its non-fluorinated counterparts.
Eigenschaften
CAS-Nummer |
325-57-5 |
|---|---|
Molekularformel |
C7H12FNO |
Molekulargewicht |
145.17 g/mol |
IUPAC-Name |
2-fluoro-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C7H12FNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2 |
InChI-Schlüssel |
IAYVFXZTRHWOIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-but-2-enedioic acid;N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide](/img/structure/B13425308.png)
![[(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] trifluoromethanesulfonate](/img/structure/B13425311.png)
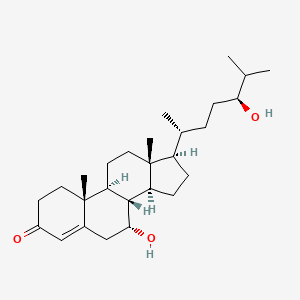
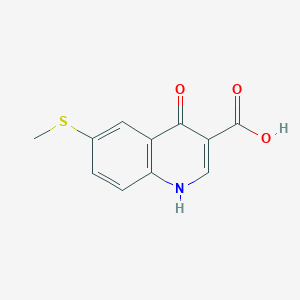
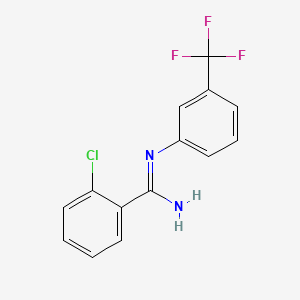

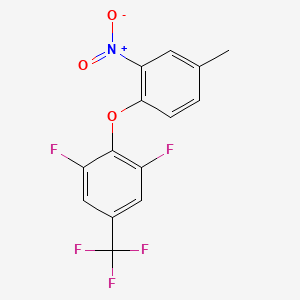
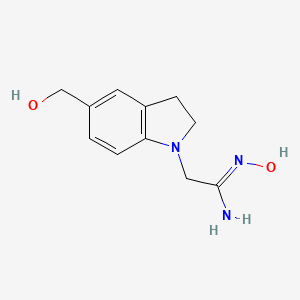
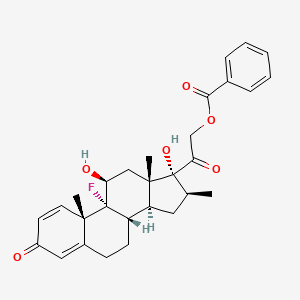
![[2,6-Difluoro-4-(trifluoromethoxy)phenyl]methanol](/img/structure/B13425351.png)
